molecular formula C7H14ClNO B12448584 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride

2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride

Cat. No.: B12448584
M. Wt: 163.64 g/mol
InChI Key: LCPCRTSXVKGLIG-UHFFFAOYSA-N
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Description

2-{3-Azabicyclo[310]hexan-3-yl}ethanol hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane core followed by functionalization to introduce the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,3-diaminopropane with formaldehyde can yield the azabicyclo[3.1.0]hexane core, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride include:

Uniqueness

What sets this compound apart is its specific bicyclic structure and the presence of the ethanol group, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-2-1-8-4-6-3-7(6)5-8;/h6-7,9H,1-5H2;1H

InChI Key

LCPCRTSXVKGLIG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)CCO.Cl

Origin of Product

United States

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